![molecular formula C28H28NOPS B15124796 (R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene CAS No. 1217481-62-3](/img/structure/B15124796.png)
(R)-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene is a complex organic compound with the molecular formula C28H28NOPS. It is characterized by its unique structure, which includes a sulfoximine group and a diphenylphosphene moiety.
Vorbereitungsmethoden
The synthesis of ®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene involves several steps. One common synthetic route includes the reaction of a sulfoximine precursor with a diphenylphosphene reagent under specific conditions. The reaction typically requires a solvent such as methylene chloride and is carried out at controlled temperatures to ensure the desired optical activity and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and consistency.
Analyse Chemischer Reaktionen
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of ®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene involves its interaction with specific molecular targets. The sulfoximine group can form strong interactions with proteins and enzymes, modulating their activity. The diphenylphosphene moiety can participate in coordination chemistry, binding to metal ions and influencing catalytic processes. These interactions are crucial for the compound’s effects in various applications, including its role as a chiral ligand in asymmetric synthesis .
Vergleich Mit ähnlichen Verbindungen
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphene can be compared with other similar compounds, such as:
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphine oxide: This compound has a similar structure but includes a phosphine oxide group instead of a diphenylphosphene moiety.
®-[2-(S-Isobutyl-S-phenylsulfoximinoyl)phenyl]diphenylphosphine sulfide:
Eigenschaften
CAS-Nummer |
1217481-62-3 |
|---|---|
Molekularformel |
C28H28NOPS |
Molekulargewicht |
457.6 g/mol |
IUPAC-Name |
[2-[(2-methylpropyl-oxo-phenyl-λ6-sulfanylidene)amino]phenyl]-diphenylphosphane |
InChI |
InChI=1S/C28H28NOPS/c1-23(2)22-32(30,26-18-10-5-11-19-26)29-27-20-12-13-21-28(27)31(24-14-6-3-7-15-24)25-16-8-4-9-17-25/h3-21,23H,22H2,1-2H3 |
InChI-Schlüssel |
OSFUWEWCAFEOJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CS(=NC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


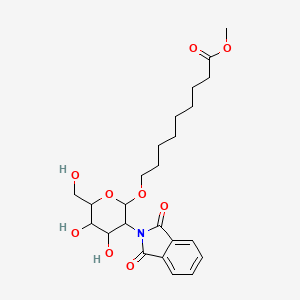
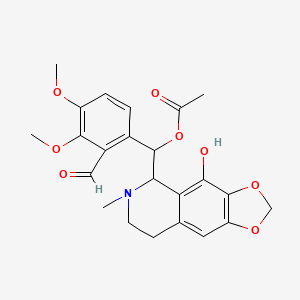
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
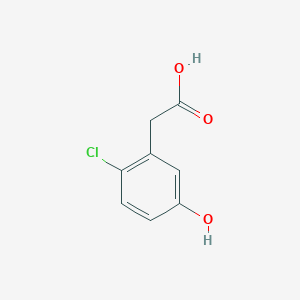

![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
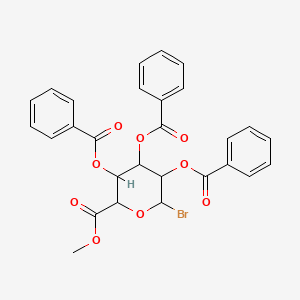
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
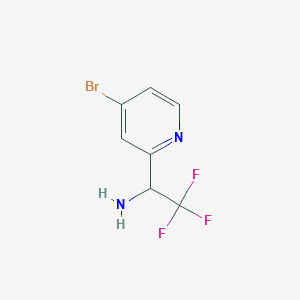
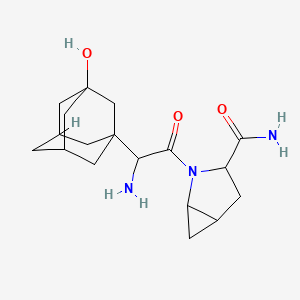
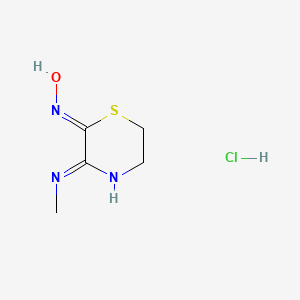
![(E)-but-2-enedioic acid;1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B15124781.png)
![2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15124782.png)
